molecular formula C10H12N2OS B13872694 5-Ethenyl-2-methylsulfanyl-4-prop-2-enoxypyrimidine

5-Ethenyl-2-methylsulfanyl-4-prop-2-enoxypyrimidine

Cat. No.: B13872694
M. Wt: 208.28 g/mol
InChI Key: SVPUGCFTHFKDON-UHFFFAOYSA-N
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Description

5-Ethenyl-2-methylsulfanyl-4-prop-2-enoxypyrimidine is a heterocyclic compound that contains a pyrimidine ring substituted with ethenyl, methylsulfanyl, and prop-2-enoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethenyl-2-methylsulfanyl-4-prop-2-enoxypyrimidine typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as β-diketones and amidines.

    Introduction of Substituents: The ethenyl, methylsulfanyl, and prop-2-enoxy groups are introduced through subsequent substitution reactions. For example, the ethenyl group can be introduced via a Heck reaction, while the methylsulfanyl group can be added through a nucleophilic substitution reaction using a methylthiol reagent.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

5-Ethenyl-2-methylsulfanyl-4-prop-2-enoxypyrimidine can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The ethenyl group can be reduced to an ethyl group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The prop-2-enoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Various nucleophiles depending on the desired substitution

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Ethyl-substituted pyrimidine

    Substitution: Various substituted pyrimidines depending on the nucleophile used

Scientific Research Applications

5-Ethenyl-2-methylsulfanyl-4-prop-2-enoxypyrimidine has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.

    Materials Science: It can be utilized in the development of novel materials with unique electronic or optical properties.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the exploration of new chemical reactions and pathways.

Mechanism of Action

The mechanism of action of 5-Ethenyl-2-methylsulfanyl-4-prop-2-enoxypyrimidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, activation of signaling pathways, or modulation of gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methylsulfanyl-4-prop-2-enoxypyrimidine
  • 5-Ethenyl-2-methylsulfanyl-4-prop-2-enoxypyrimidine
  • 2-Methylsulfanyl-5-prop-2-enoxypyrimidine

Uniqueness

This compound is unique due to the specific combination of substituents on the pyrimidine ring, which imparts distinct chemical and physical properties. This uniqueness can be leveraged in the design of novel compounds with tailored functionalities for specific applications.

Properties

Molecular Formula

C10H12N2OS

Molecular Weight

208.28 g/mol

IUPAC Name

5-ethenyl-2-methylsulfanyl-4-prop-2-enoxypyrimidine

InChI

InChI=1S/C10H12N2OS/c1-4-6-13-9-8(5-2)7-11-10(12-9)14-3/h4-5,7H,1-2,6H2,3H3

InChI Key

SVPUGCFTHFKDON-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC=C(C(=N1)OCC=C)C=C

Origin of Product

United States

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